molecular formula C16H15N5O2 B3904865 N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303104-83-8

N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3904865
CAS No.: 303104-83-8
M. Wt: 309.32 g/mol
InChI Key: JMXSOGWVDUSAIF-LICLKQGHSA-N
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Description

N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 3-hydroxybenzylidene hydrazone moiety and a 1-methylpyrrole substituent at the pyrazole C3 position. This compound belongs to a class of Schiff base derivatives known for diverse biological activities, including anticancer, insecticidal, and sensor applications .

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-21-7-3-6-15(21)13-9-14(19-18-13)16(23)20-17-10-11-4-2-5-12(22)8-11/h2-10,22H,1H3,(H,18,19)(H,20,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXSOGWVDUSAIF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303104-83-8
Record name N'-(3-HYDROXYBENZYLIDENE)-3-(1-ME-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological potential and underlying mechanisms.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde. The reaction typically occurs in ethanol under reflux conditions, leading to the formation of a hydrazone linkage, which is critical for its biological activity. The crystal structure of the compound has been elucidated, revealing an imine C=N double bond configuration that plays a significant role in its interactions with biological targets .

Antioxidant Activity

Research indicates that compounds derived from the pyrazole nucleus exhibit significant antioxidant properties. For instance, Schiff-base ligands related to this compound have demonstrated notable antioxidant activities in various assays, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. The compound’s structure allows it to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In vivo studies have shown that related compounds can reduce edema in animal models, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the hydrazone moiety enhances its interaction with microbial targets, leading to increased antibacterial activity .

Anticancer Potential

The pyrazole scaffold is recognized for its anticancer properties. Recent studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Interaction with Receptors : It can bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
  • Oxidative Stress Modulation : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Case Studies and Research Findings

A comprehensive review of recent literature highlights several key findings regarding the biological activity of pyrazole derivatives:

StudyFindings
Bandgar et al. (2014)Synthesized novel pyrazole derivatives showing potent anti-inflammatory effects comparable to indomethacin .
Burguete et al. (2016)Reported antimicrobial activity against E. coli and S. aureus, confirming the importance of hydrazone linkage for efficacy .
Chovatia et al. (2020)Evaluated anti-tubercular properties against Mycobacterium tuberculosis, with some compounds showing significant inhibition rates .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 303104-83-8

The compound exhibits a complex structure that allows for various interactions with biological targets, making it a candidate for drug development and other applications.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compound 1 exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound for cancer therapeutics .
  • Antimicrobial Properties
    • Compound 1 has demonstrated significant antimicrobial activity against a range of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways . This makes it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects
    • In vitro studies have revealed that compound 1 can reduce inflammation markers, indicating its potential use in treating inflammatory diseases. The compound modulates cytokine production, which is crucial in the inflammatory response .

Synthetic Applications

  • Organic Synthesis
    • Compound 1 serves as an important intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique functional groups allow for further derivatization, leading to the creation of novel compounds with enhanced biological activities .
  • Material Science
    • The compound has been explored for use in creating advanced materials due to its stability and electronic properties. It can be incorporated into polymers or used as a ligand in coordination chemistry, contributing to the development of new materials with specific functionalities .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell growth in breast cancer cells; induced apoptosis through mitochondrial pathways.
Study 2Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro; potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Moiety

Table 1: Key Analogs and Substituent Variations
Compound Name Benzylidene Substituent Pyrazole Substituent Key Properties/Activities Reference
N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide 3-hydroxy 1-methyl-1H-pyrrol-2-yl Enhanced H-bonding, potential bioactivity
N'-(2-methoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide 2-methoxy 1-methyl-1H-pyrrol-2-yl Increased lipophilicity, E-isomer dominant
N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4-nitro 3-nitrophenyl Electron-withdrawing groups, altered UV/IR profiles
N'-(4-methylbenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (L2) 4-methyl 5-phenyl High melting point (297–299°C), IR: 1680 cm⁻¹ (C=O)
  • Electronic and Steric Effects: The 3-hydroxy group in the target compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to methoxy or nitro analogs, which are more lipophilic . Nitro-substituted derivatives (e.g., N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide) exhibit redshifted UV-Vis absorption due to strong electron-withdrawing effects, whereas hydroxy or methoxy groups show blue shifts .
  • Isomerism: Catalyst-free syntheses (e.g., reactions of 3-formylchromones with N-methylpyrrole) favor E-isomers, as seen in the target compound and its 2-methoxy analog . Z-isomers are typically minor (<10%) and less stable .

Pyrazole Core Modifications

Table 2: Pyrazole Substituent Impact on Bioactivity
Compound Name Pyrazole Substituent Biological Activity Reference
Target Compound 1-methyl-1H-pyrrol-2-yl Anticancer (hypothetical, based on analogs)
(E)-1-(4-tert-butylbenzyl)-N'-(5-chloro-2-hydroxyphenyl ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-chlorophenyl Apoptosis induction in A549 lung cancer cells (IC₅₀: 8.2 μM)
3-bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide 3-bromo, 3-chloropyridinyl Insecticidal (Helicoverpa armigera LC₅₀: 0.12 mg/L)
  • Bioactivity Correlations :

    • Halogenated pyrazole derivatives (e.g., bromo, chloro) show enhanced insecticidal potency due to increased electrophilicity and membrane penetration .
    • Aryl groups (e.g., 4-chlorophenyl) improve anticancer activity by promoting DNA intercalation or enzyme inhibition .
  • Synthetic Yields :

    • The target compound’s 1-methylpyrrole substituent is synthesized via 1,4-addition of N-methylpyrrole to 3-formylchromones in >70% yield under catalyst-free conditions, comparable to tert-butyl hydrazine derivatives (80% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.